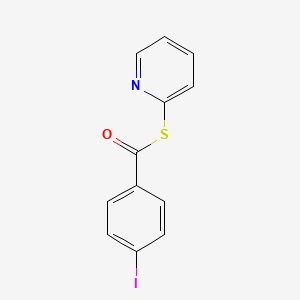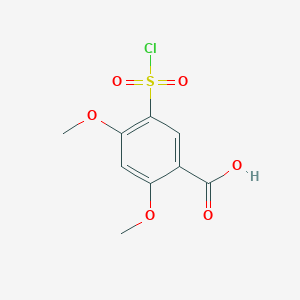![molecular formula C11H13NO4 B8714990 ethyl 2-[(1,3-dioxaindan-5-yl)amino]acetate](/img/structure/B8714990.png)
ethyl 2-[(1,3-dioxaindan-5-yl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 2-[(1,3-dioxaindan-5-yl)amino]acetate is an organic compound that belongs to the class of benzodioxole derivatives. This compound is characterized by the presence of an ethyl ester group attached to an amino-substituted benzodioxole ring. Benzodioxole derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1,3-dioxaindan-5-yl)amino]acetate typically involves the reaction of 1,3-benzodioxole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 2-[(1,3-dioxaindan-5-yl)amino]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of substituted benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
ethyl 2-[(1,3-dioxaindan-5-yl)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 2-[(1,3-dioxaindan-5-yl)amino]acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
ethyl 2-[(1,3-dioxaindan-5-yl)amino]acetate can be compared with other benzodioxole derivatives such as:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Known for their anticancer activity.
Benzodioxole derivatives as COX inhibitors: Studied for their anti-inflammatory properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Its ethyl ester group and amino substitution confer distinct chemical reactivity and biological properties compared to other benzodioxole derivatives .
Eigenschaften
Molekularformel |
C11H13NO4 |
|---|---|
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
ethyl 2-(1,3-benzodioxol-5-ylamino)acetate |
InChI |
InChI=1S/C11H13NO4/c1-2-14-11(13)6-12-8-3-4-9-10(5-8)16-7-15-9/h3-5,12H,2,6-7H2,1H3 |
InChI-Schlüssel |
RBJSJGMEPLUKQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC1=CC2=C(C=C1)OCO2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-Bromobenzyl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B8714927.png)

![3-(3,4-Dichlorophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B8714951.png)

![Methanone,[4-[(3-chlorophenyl)amino]-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-4-morpholinyl-,hydrochloride](/img/structure/B8714961.png)


![(1-Methyl-1H-benzo[d]imidazol-2-yl)boronic acid](/img/structure/B8714975.png)



